

Pharmacokinetics & Pharmacodynamic Effects

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Compound Focus: Muvalaplin

CAS No.: 2565656-70-2

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Table 1: Key Pharmacokinetic Parameters of Muvalaplin

Parameter	Phase 1 (14-day dosing)	Phase 2 (12-week dosing)
Dose Range	30 mg to 800 mg daily [1]	10 mg, 60 mg, and 240 mg daily [2]
Half-Life ($t_{1/2}$)	70 to 414 hours (increased with dose) [1] [3]	Information not specified in search results
Time to Max Concentration (T_{max})	2 to 5 hours after dosing [4]	Information not specified in search results

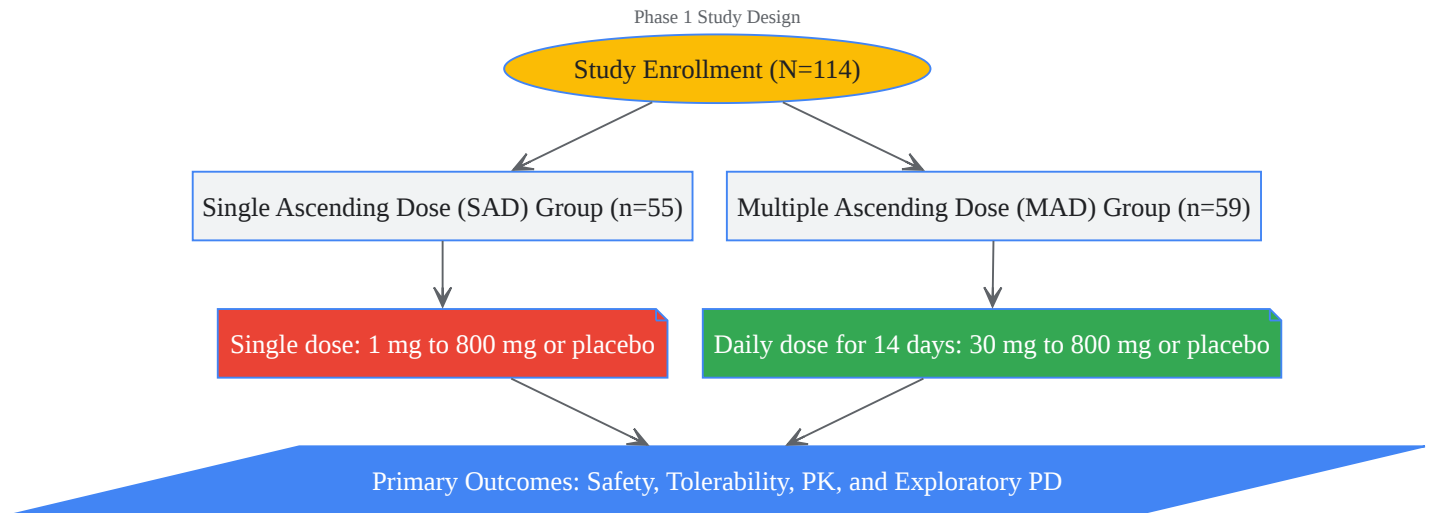
Table 2: Pharmacodynamic Effects on Lp(a) and Apolipoprotein B

Parameter	Phase 1 Results (14-day dosing)	Phase 2 Results (12-week dosing, Placebo-Adjusted) [2]
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| **Lipoprotein(a) [Lp(a)] Reduction** | Up to 65% reduction [1] [3] | **10 mg:** 47.6% (Intact assay) **60 mg:** 81.7% (Intact assay) **240 mg:** 85.8% (Intact assay) || **Apolipoprotein B (ApoB) Reduction** | No significant change [4] | **10 mg:** 8.9% **60 mg:** 13.1% **240 mg:** 16.1% |

Experimental Protocol Overview

The following diagrams illustrate the design of key clinical trials investigating **muvalaplin**.

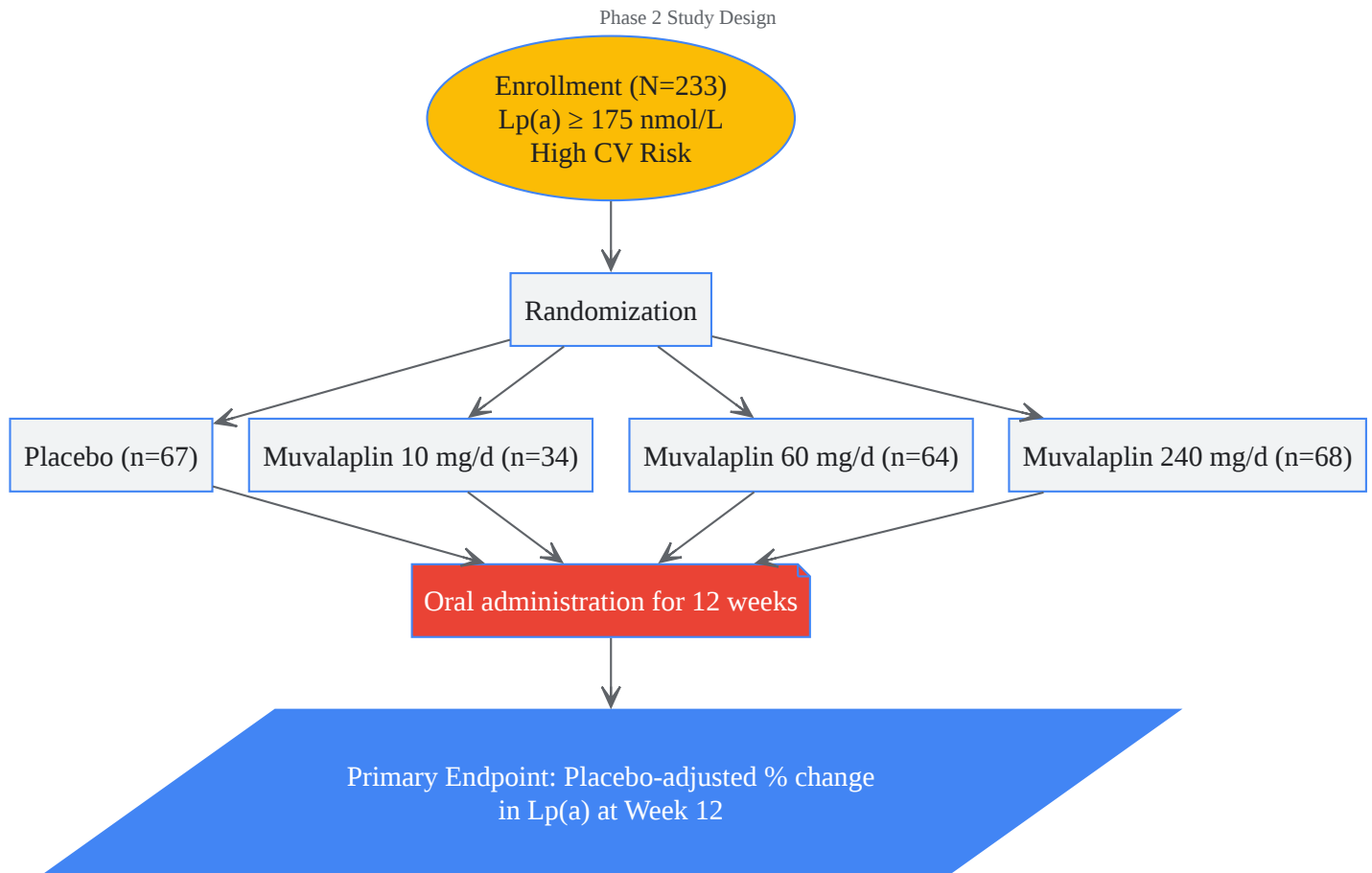


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Phase 1 trial design for **muvalaplin** [1] [3].

Phase 1 Study (14 days) [1] [3]

- **Design:** First-in-human, randomized, double-blind, placebo-controlled, single-site study.
- **Population:** 114 healthy participants.
- **Interventions:**
 - **Single Ascending Dose (SAD):** Single doses from 1 mg to 800 mg.
 - **Multiple Ascending Dose (MAD):** Daily doses from 30 mg to 800 mg for 14 days.
- **Primary Outcomes:** Safety, tolerability, pharmacokinetics (PK), and exploratory pharmacodynamics (PD).



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*Phase 2 trial design for **muvalaplin** in high cardiovascular risk patients [2].*

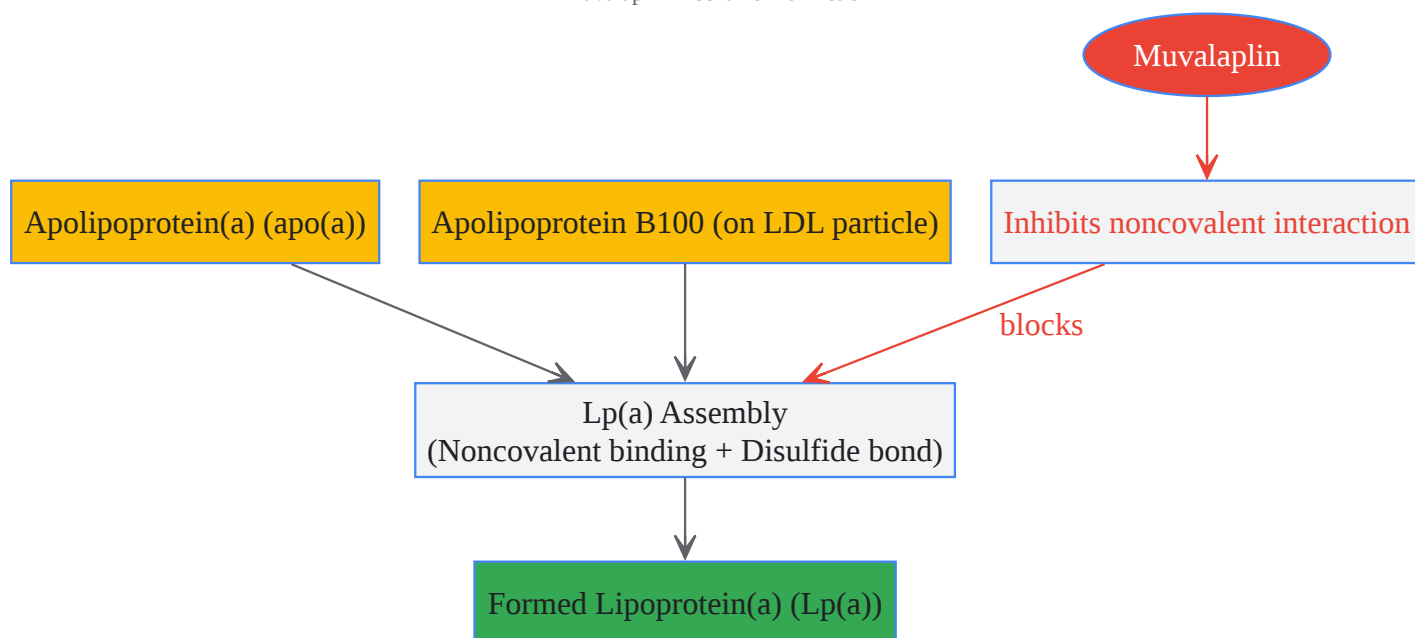
Phase 2 Study (12 weeks) [2]

- **Design:** Phase 2, placebo-controlled, randomized, double-blind trial across 43 international sites.
- **Population:** 233 high cardiovascular risk participants with Lp(a) ≥ 175 nmol/L.
- **Interventions:** Once-daily oral **muvalaplin** (10 mg, 60 mg, or 240 mg) or placebo for 12 weeks.
- **Primary Endpoint:** Placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12.

Mechanism of Action

Muvalaplin has a unique mechanism that inhibits Lp(a) formation in the liver, as shown below.

Muvalaplin Mechanism of Action



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Muvalaplin inhibits Lp(a) formation by blocking apo(a)-apo B100 interaction [3] [5].

Muvalaplin is an oral small molecule that selectively inhibits the **noncovalent interaction** between apolipoprotein(a) (apo(a)) and apolipoprotein B100 (apo B100) [3]. This interaction is the first critical step in the formation of Lipoprotein(a) (Lp(a)) in the liver [5]. By blocking this step, **muvalaplin** prevents the subsequent formation of a disulfide bond and the eventual assembly of the mature Lp(a) particle [3].

Safety and Tolerability Profile

Across clinical trials, **muvalaplin** was well-tolerated with no significant safety concerns [1] [2].

- **Phase 1:** No tolerability concerns or clinically significant adverse events were reported. The majority of adverse events were mild, transient, and resolved without complications [4].
- **Phase 2:** No safety or tolerability concerns were observed at any dosage (up to 240 mg daily for 12 weeks) [2].
- **Plasminogen Specificity:** A key safety finding was that **muvalaplin** did not cause clinically significant changes in **plasminogen levels or activity** in humans, despite the structural homology between apo(a) and plasminogen [1] [5].

Key Considerations for Researchers

- **Assay Differences:** The efficacy of **muvalaplin** is more accurately reflected by an **intact Lp(a) assay** rather than a traditional apo(a)-based assay, which can underestimate the drug's effect by measuring both particle-bound and free apo(a) [5] [2].
- **Ongoing Research:** As a first-in-class oral Lp(a) inhibitor, **muvalaplin's** effect on cardiovascular outcomes requires further investigation in large, long-term clinical trials [1] [2].

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To cite this document: Smolecule. [Pharmacokinetics & Pharmacodynamic Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12873764#muvalaplin->

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